molecular formula C12H6F3NO B11869464 4-(Trifluoromethoxy)-2-naphthonitrile

4-(Trifluoromethoxy)-2-naphthonitrile

Katalognummer: B11869464
Molekulargewicht: 237.18 g/mol
InChI-Schlüssel: KTFPOMYDVFUJNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Trifluoromethoxy)-2-naphthonitrile is an organic compound featuring a naphthalene ring substituted with a trifluoromethoxy group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)-2-naphthonitrile typically involves the introduction of the trifluoromethoxy group and the nitrile group onto the naphthalene ring. One common method involves the trifluoromethoxylation of a naphthalene derivative followed by nitrile introduction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethoxy)-2-naphthonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or aldehydes .

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethoxy)-2-naphthonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethoxy)-2-naphthonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Trifluoromethoxy)phenylurea
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethoxy)aniline

Uniqueness

4-(Trifluoromethoxy)-2-naphthonitrile is unique due to the presence of both the trifluoromethoxy group and the nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H6F3NO

Molekulargewicht

237.18 g/mol

IUPAC-Name

4-(trifluoromethoxy)naphthalene-2-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6H

InChI-Schlüssel

KTFPOMYDVFUJNK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.